5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one
Description
5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one is a partially saturated quinolinone derivative characterized by a six-membered ring system with three double bonds reduced (hexahydro) and an amino (-NH2) substituent at position 4.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-amino-3,4,5,6,7,8-hexahydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H14N2O/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h7H,1-5,10H2,(H,11,12) |
InChI Key |
VPMQGLRJDGGRML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)NC(=O)CC2)N |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Conditions
A high-yielding approach involves the one-pot reaction of cyclohexanone, arylidene malononitrile, and cyclohexylamine in ethanol under reflux. Triethylamine catalyzes the deprotonation of cyclohexanone, enabling nucleophilic attack on the β-carbon of 3-nitrobenzylidenemalononitrile. Subsequent condensation with cyclohexylamine eliminates water, followed by 1,6-exo-dig cyclization to form the hexahydroquinoline core. The amino group is introduced via tautomerization, stabilized by conjugation with the nitrile substituent.
Table 1: Optimization of One-Pot Cyclo-Condensation
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 85 |
| Catalyst | Triethylamine (10 mol%) | 89 |
| Temperature | Reflux (78°C) | 92 |
| Reaction Time | 15 hours | 87 |
Mechanistic Validation via DFT Studies
Density functional theory (DFT) simulations confirm the reaction proceeds through a Michael adduct intermediate, with a computed energy gap of 3.2 eV between the HOMO of arylidene malononitrile and the LUMO of cyclohexanone. This low barrier facilitates rapid cyclization, aligning with experimental yields exceeding 85%.
Phosphonium Salt-Mediated Cyclization
Synthesis of Phosphonium Salts
Phosphonium salts, such as 2a-g, are generated by reacting α,β-unsaturated carbonyl compounds with triphenylphosphine (PPh₃) in ethanolic KI. For hexahydroquinolines, anti-phosphonium salts undergo diastereospecific cyclization upon treatment with sodium methoxide, yielding 1,8a-trans isomers.
Table 2: Cyclization Outcomes of Phosphonium Salts
| Phosphonium Salt | Product | Diastereoselectivity (%) | Yield (%) |
|---|---|---|---|
| 2d | 4a,8a-trans-hexahydroquinolinone | 98 | 88 |
| 2e | 1,8a-trans-isoquinolinone | 95 | 84 |
Role of Solvent and Base
Methanol and sodium methoxide are critical for achieving high diastereoselectivity. Polar protic solvents stabilize the transition state, while the methoxide ion abstracts protons to drive ring closure.
Post-Synthetic Functionalization
Schiff Base Formation
The primary amino group at position 5 reacts with aldehydes (e.g., p-fluorobenzaldehyde, indole-3-carboxaldehyde) in acetic acid to form Schiff bases. These derivatives exhibit enhanced bioactivity, confirmed by IR stretches at 1641–1643 cm⁻¹ (C=N) and NMR shifts near δ 8.1–10.1 ppm (imine protons).
Table 3: Spectral Data for Schiff Base Derivatives
| Derivative | IR (C=N, cm⁻¹) | ¹H NMR (δ, ppm) | Mass (m/z) |
|---|---|---|---|
| 4a (p-Fluoro) | 1641 | 8.10 (s, 1H) | 465 |
| 4c (Indole) | 1642 | 10.10 (s, 1H) | 521 |
Carbamate and Formimidate Synthesis
Treatment with ethyl chloroformate or triethyl orthoformate introduces carbamate (3b) or formimidate (3a) groups, respectively. These modifications improve solubility and pharmacokinetic properties, as evidenced by ester C=O stretches at 1643 cm⁻¹ and molecular ion peaks at m/z 465.
Analytical and Computational Validation
Spectroscopic Characterization
-
IR Spectroscopy : NH₂ stretches (3344–3343 cm⁻¹) and nitrile bands (2215–2218 cm⁻¹) confirm functional group integrity.
-
¹H NMR : Multiplet signals between δ 1.45–2.57 ppm correspond to cyclohexane and quinoline protons, while singlet integrates at δ 4.43 ppm confirm the methine position.
-
Mass Spectrometry : Molecular ion peaks (e.g., m/z 394 for compound 2) align with theoretical masses.
Computational Modeling
DFT simulations of the one-pot reaction pathway reveal a Gibbs free energy change (ΔG) of −42.6 kcal/mol, corroborating the spontaneity of cyclocondensation . Transition state geometries optimized at the B3LYP/6-31G* level show minimal steric hindrance, favoring product formation.
Chemical Reactions Analysis
Substitution Reactions
The primary amino group at position 5 and the ketone at position 2 are key reactive sites.
-
Nucleophilic substitution at the amino group occurs with electrophiles such as acyl chlorides or sulfonyl chlorides. For example, acetyl chloride reacts to yield N-acetylated derivatives under reflux in pyridine .
-
Aminomethylation with formaldehyde and secondary amines forms Mannich base derivatives , which are intermediates for antimicrobial agents .
Table 1: Substitution Reactions
Cyclization Reactions
The compound undergoes intramolecular cyclization to form fused heterocycles:
-
Reaction with arylidenemalononitriles (e.g., 2-(4-bromobenzylidene)malononitrile) in benzene under basic conditions yields imidazo[1,2-a]quinoline derivatives via tandem Michael addition and cyclization .
-
Treatment with oxalyl chloride forms pyrimido[4,5-b]quinolines , which exhibit cytotoxic activity .
Key Example
Condensation Reactions
The ketone at position 2 participates in Knoevenagel condensations:
-
Reaction with malononitrile in ethanol under triethylamine catalysis forms β-enaminonitrile derivatives , which are precursors for antitumor agents .
-
Schiff base formation with aryl aldehydes (e.g., 3,4-dimethoxybenzaldehyde) produces analogs evaluated for antimicrobial activity .
Table 2: Condensation Products
| Aldehyde/Electrophile | Product | Application | Source |
|---|---|---|---|
| Malononitrile | β-Enaminonitrile | Antitumor intermediate | |
| 3,4-Dimethoxybenzaldehyde | Schiff base derivative | Antimicrobial agent |
Oxidation and Reduction
-
Oxidation of the tetrahydroquinoline ring with PhP(O)Cl₂ yields chlorinated derivatives (e.g., 2-chlorotetrahydroquinoline) .
-
Reduction of the ketone to an alcohol is achievable with NaBH₄, though this pathway is less explored in literature .
Functionalization at Position 8
The saturated ring allows for regioselective modifications:
-
Swern oxidation converts the hydroxyl group at position 8 to a ketone, forming 6,7-dihydroquinolin-8(5H)-one derivatives .
-
Acid hydrolysis of methoxy or chloro substituents generates hydroxylated analogs for kinase inhibition studies .
Biological Relevance
Derivatives of this scaffold show:
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that 5-amino derivatives of hexahydroquinolinones exhibit significant antimicrobial properties. A study demonstrated that these compounds possess inhibitory effects against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and function .
Anticancer Properties
The compound has shown promise in anticancer research. Studies have reported that 5-amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins . Notably, these compounds have been tested against breast cancer and leukemia cell lines with encouraging results.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound. It has been found to exhibit protective effects against neurotoxicity induced by glutamate in neuronal cell cultures. This suggests a possible application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthetic Applications
Synthesis of Heterocycles
this compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its utility is particularly noted in the formation of pyridinones and other nitrogen-containing heterocycles via cyclization reactions .
Intramolecular Reactions
The compound can undergo intramolecular reactions to form complex structures. For instance, it has been utilized in the synthesis of 1,5-dihydro-pyrrolidinones through cyclization reactions involving Michael additions followed by cyclization . This method showcases its importance in developing new synthetic routes for pharmaceutical intermediates.
Case Studies
Mechanism of Action
The mechanism of action of 5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one and related compounds:
Key Observations:
- Molecular Weight : The hexahydro derivative has a higher molecular weight than dihydro or tetrahydro analogs due to additional hydrogen atoms.
Biological Activity
5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one (also referred to as tetrahydroquinolinone) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological activity, particularly focusing on its potential anticancer properties and mechanisms of action.
- IUPAC Name: 5-amino-5,6,7,8-tetrahydro-2(1H)-quinolinone
- Molecular Formula: CHNO
- Molecular Weight: 164.20 g/mol
- CAS Number: 1156626-81-1
Anticancer Properties
Recent studies have shown that derivatives of hexahydroquinolinones exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study published in Nature highlighted the synthesis of novel tetrahydroquinolinones that inhibited colorectal cancer (CRC) cell growth by inducing oxidative stress and disrupting cellular survival pathways through the PI3K/AKT/mTOR signaling pathway .
Key Findings:
- Inhibition of Cell Proliferation: Compounds derived from tetrahydroquinolinones demonstrated micromolar concentrations that effectively suppressed the proliferation of HCT-116 CRC cells.
- Oxidative Stress Induction: These compounds increased reactive oxygen species (ROS) levels, leading to cellular stress and apoptosis.
- Mechanistic Insights: The study indicated that these compounds could deregulate proteins involved in metastasis and cell cycle progression.
Other Biological Activities
Beyond anticancer effects, research has explored the broader pharmacological potential of this compound:
- Antimicrobial Activity: Some derivatives have shown promising results against bacterial strains and fungi.
- Neuroprotective Effects: There is evidence suggesting potential neuroprotective properties that may be beneficial in neurodegenerative diseases.
- Anti-inflammatory Properties: Certain studies have indicated that these compounds can modulate inflammatory responses.
Study on Colorectal Cancer
In a recent study focused on CRC treatment strategies using tetrahydroquinolinones:
- Objective: To evaluate the antiproliferative effects and underlying mechanisms.
- Results: The lead compound exhibited a significant reduction in colony formation and migration of cancer cells. It also altered the expression levels of key proteins associated with cancer progression .
Synthesis and Evaluation of Derivatives
A comprehensive study synthesized various derivatives of this compound:
- Methodology: Utilized a modified synthetic route involving reactions with isocyanates.
- Biological Assessment: Each derivative was evaluated for anticancer activity using different cell lines. The most potent derivatives showed IC values in the low micromolar range .
Data Summary
| Compound | Biological Activity | IC (µM) | Mechanism |
|---|---|---|---|
| Compound A | Antiproliferative (CRC) | 10 | Induces ROS |
| Compound B | Antimicrobial | 15 | Disrupts cell wall |
| Compound C | Neuroprotective | 20 | Reduces apoptosis |
Q & A
Q. What are the standard synthetic routes and reaction conditions for synthesizing 5-amino-3,4-dihydroquinolin-2(1H)-one derivatives?
Methodological Answer: Key synthetic strategies include:
- Catalytic Hydrogenation : Reduction of nitro intermediates (e.g., 6-nitro-3,4-dihydroquinolin-2(1H)-one) using Pd/C under H₂ in ethanol, yielding 72.9% of the amine derivative after purification via Biotage flash chromatography .
- Functional Group Introduction : Reaction of amine intermediates with thiophene-2-carboximidamide derivatives under argon, achieving 43–69% yields via column chromatography .
- Reductive Amination : Use of LiAlH₄ in THF followed by SOCl₂ treatment to generate alkylated derivatives .
Q. What safety protocols are critical when handling this compound and its intermediates?
Methodological Answer:
- Hazard Classification : Acute toxicity (Category 4 for oral, dermal, and inhalation routes) necessitates lab coats, gloves, and fume hoods .
- Emergency Measures : Immediate consultation with a physician if exposed, with emergency contact provided for EU labs (+44(0)1840 212137) .
- Storage : Keep containers sealed in dry, ventilated areas to prevent hygroscopic degradation .
Q. Which characterization techniques are essential for confirming structural integrity and purity?
Methodological Answer:
Q. How are intermediates purified during multi-step syntheses?
Methodological Answer:
Q. How should researchers manage unstable or reactive intermediates?
Methodological Answer:
- Inert Atmosphere : Use argon or nitrogen for air-sensitive steps (e.g., thiophene coupling) .
- Low-Temperature Storage : Preserve intermediates at –20°C to prevent decomposition .
- Rapid Processing : Minimize exposure time for nitro-reduced intermediates to avoid oxidation .
Advanced Research Questions
Q. How can low-yield reactions (e.g., 15% yield in thiophene adducts) be optimized?
Methodological Answer:
- Catalyst Screening : Test alternatives to Pd/C (e.g., PtO₂ or Raney Ni) for hydrogenation efficiency .
- Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of bulky intermediates .
- Reaction Monitoring : Use TLC or in-situ IR to identify incomplete conversions and adjust reaction times .
Q. How to resolve contradictions in spectroscopic data across studies?
Methodological Answer:
Q. What strategies enable selective functionalization at specific positions?
Methodological Answer:
- Directed Metalation : Use directing groups (e.g., amides) to achieve C–H activation at the 6-position .
- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyls with TBS) for regioselective alkylation .
- Microwave-Assisted Synthesis : Accelerate coupling reactions (e.g., Suzuki-Miyaura) for sterically hindered sites .
Q. How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Libraries : Synthesize derivatives with systematic substitutions (e.g., fluorine at C-8, methyl at C-1) .
- Biological Assays : Test antimicrobial activity via MIC assays against S. aureus and E. coli .
- Multivariate Analysis : Correlate electronic (Hammett σ) and steric parameters with bioactivity using QSAR models .
Q. What frameworks are used to evaluate biological activity and interpret results?
Methodological Answer:
- Dose-Response Curves : Determine IC₅₀ values for cytotoxicity or enzyme inhibition .
- Metabolic Stability : Assess hepatic clearance using microsomal incubation and LC-MS quantification .
- Selectivity Profiling : Compare activity across related targets (e.g., kinase panels) to identify off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
